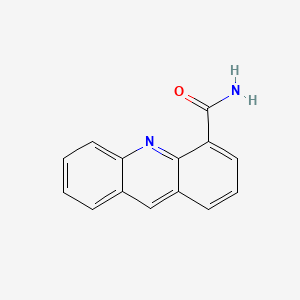

4-Acridinecarboxamide

Description

Structure

3D Structure

Properties

CAS No. |

134767-27-4 |

|---|---|

Molecular Formula |

C14H10N2O |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

acridine-4-carboxamide |

InChI |

InChI=1S/C14H10N2O/c15-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)16-13(10)11/h1-8H,(H2,15,17) |

InChI Key |

KCBDLLNCTLQLPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)N |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms of Action of 4 Acridinecarboxamide Analogues

DNA Intercalation: Biophysical and Structural Insights

DNA intercalation, the insertion of a planar molecule between the base pairs of the DNA double helix, is a primary mechanism of action for many acridine (B1665455) derivatives. This process is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions, leading to significant alterations in the structure and function of DNA.

The binding of 4-acridinecarboxamide analogues to duplex DNA has been extensively characterized using a variety of biophysical techniques. These studies have confirmed that the planar acridine ring inserts itself into the DNA base stack. The 4-carboxamide side chain plays a critical role in the stability and specificity of this interaction. X-ray crystallography studies of complexes between 9-aminoacridine-4-carboxamides and DNA hexanucleotides have revealed that a drug molecule intercalates between CpG dinucleotide steps. nih.govnih.gov

A crucial feature for the potent biological activity of 9-aminoacridine-4-carboxamides is the presence of an unsubstituted NH group in the carboxamide side chain at the 4-position of the acridine ring. nih.gov This group is involved in hydrogen bonding interactions that stabilize the drug-DNA complex. Specifically, a water molecule can form bridging hydrogen bonds between the 4-carboxamide NH and a phosphate (B84403) group of a guanine (B1146940) residue. nih.govnih.gov Furthermore, the 4-carboxamide group can form an internal hydrogen bond with the protonated N10 atom of the acridine ring, which helps to position the side chain for optimal interaction with the DNA. nih.gov

The presence of an ionizable amino group in the side chain is also advantageous as it helps to "anchor" the acridine molecule after intercalation through electrostatic interactions with the negatively charged phosphate backbone of the DNA. nih.gov

| Interacting Group (Drug) | Interaction Type | Interacting Group (DNA) | Reference |

|---|---|---|---|

| Acridine Ring | Intercalation | Between base pairs (CpG steps) | nih.govnih.gov |

| 4-Carboxamide NH | Hydrogen Bonding (via water bridge) | Phosphate group of guanine | nih.govnih.gov |

| Protonated Side Chain Amino Group | Electrostatic Interaction | Phosphate backbone | nih.gov |

| 4-Carboxamide C=O | Internal Hydrogen Bond | Protonated Acridine N10 | nih.gov |

This compound analogues exhibit a notable preference for binding to guanine-cytosine (GC)-rich sequences within the DNA. researchgate.net This specificity is largely dictated by the interactions between the drug and the DNA at the intercalation site. X-ray crystallography has shown that these compounds preferentially intercalate at CpG dinucleotide steps. nih.gov The protonated dimethylamino group of the side chain can occupy positions near the N7 and O6 atoms of a guanine residue in the major groove, contributing to the stability of the complex at these sites. nih.gov

The enhanced stacking interactions between substituents on the acridine ring and the cytosine base in a CpG binding site can further contribute to the binding affinity and sequence preference. nih.gov This preference for GC-rich regions is significant as these sequences are often found in the promoter regions of genes, including oncogenes, suggesting a potential mechanism for modulating gene expression. nih.gov

The three-dimensional arrangement of the this compound molecule within the DNA helix is a critical determinant of its biological activity. X-ray crystallography has provided detailed insights into the stereochemistry of these complexes. For instance, the structure of 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide bound to d(CGTACG)2 has been solved at high resolution. nih.gov

In this complex, the 4-carboxamide group is nearly planar with the acridine ring, with the carbonyl oxygen forming an internal hydrogen bond to the protonated acridine ring nitrogen. nih.gov This conformation orients the carboxamide NH group towards the sugar-phosphate backbone, facilitating the hydrogen bonding interactions mentioned earlier. nih.gov The side chain extends into the major groove of the DNA, where its terminal protonated amino group can interact with the guanine bases. nih.gov

In some crystal structures, a novel form of intercalation has been observed, involving four DNA duplexes, four ligand molecules, and two pairs of base tetrads, highlighting the complex structural possibilities that can arise from the interaction of these compounds with DNA. nih.gov

Inhibition of DNA Topoisomerase Enzymes

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination. These enzymes function by creating transient breaks in the DNA backbone, allowing the passage of another DNA segment through the break, and then resealing the break. This compound analogues interfere with this process, acting as topoisomerase poisons.

A significant feature of many this compound analogues, including the clinical candidate N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), is their ability to inhibit both topoisomerase I (Topo I) and topoisomerase II (Topo II). researchgate.netnih.govnih.gov This dual inhibitory activity is a distinguishing characteristic compared to many other anticancer drugs that are selective for one of the two enzymes.

These compounds are considered topoisomerase poisons, meaning they stabilize the "cleavable complex," a transient intermediate in the topoisomerase reaction cycle where the enzyme is covalently attached to the broken DNA strand. researchgate.netnih.gov By stabilizing this complex, the this compound analogues prevent the re-ligation of the DNA break, leading to the accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis.

The inhibition of both enzymes is thought to contribute to the high antitumor activity of these compounds. nih.gov Structure-activity relationship studies have shown that substitutions on the acridine ring can modulate the relative activity against Topo I and Topo II. For example, 5-halogen substituted derivatives of DACA are more potent and show selectivity towards Topo II. nih.gov In contrast, other analogues with bulkier substituents tend to have a greater effect on Topo I. nih.govcapes.gov.br

The mechanism of enzyme inhibition by these tricyclic carboxamides may differ from that of classical topoisomerase poisons like m-AMSA. nih.gov While they induce DNA-protein cross-links and double-strand breaks, which are characteristic of topoisomerase-mediated damage, the nature of these lesions may have distinct features. nih.gov

| Compound | Primary Target(s) | Mechanism | Reference |

|---|---|---|---|

| N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Topoisomerase I and II | Poison (stabilizes cleavable complex) | researchgate.netnih.govnih.gov |

| 5-Halogen substituted DACA analogues | Topoisomerase II > Topoisomerase I | Poison | nih.gov |

| Acridine-4-carboxamide | Topoisomerase II | Interferes with enzyme action | nih.gov |

Stabilization of Topoisomerase-DNA Cleavable Complexes

This compound analogues represent a class of antitumor agents that function, in part, by targeting topoisomerase enzymes. These enzymes are crucial for resolving topological challenges in DNA that arise during replication, transcription, and other cellular processes. The mechanism of action of these compounds involves their ability to stabilize the transient "cleavable complex" formed between topoisomerase and DNA.

Topoisomerases, particularly topoisomerase II, work by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. This compound analogues intercalate into the DNA, and this interaction with the DNA-enzyme complex prevents the religation step of the topoisomerase catalytic cycle. researchgate.net This results in the accumulation of stabilized topoisomerase-DNA cleavable complexes, which are essentially protein-linked DNA breaks. nih.gov

The formation of these complexes is a critical step in the cytotoxic action of these drugs. nih.gov These stabilized complexes can transform into permanent DNA double-strand breaks, which are highly toxic to the cell. nih.gov Studies have shown that this compound and its analogues are potent inducers of both DNA-protein cross-links (DPCs) and DNA double-strand breaks (DSBs) in cells. nih.gov The formation of DPCs, where the topoisomerase enzyme is covalently linked to the DNA, is a direct consequence of the stabilization of the cleavable complex. nih.gov

The structure of the this compound molecule plays a significant role in its ability to stabilize the topoisomerase-DNA complex. X-ray crystallography studies have revealed that the drug molecule intercalates between CpG dinucleotide steps in the DNA. nih.govnih.gov The side chain of the molecule lies in the major groove of the DNA, and specific interactions, such as hydrogen bonding between the drug's carboxamide group and the DNA phosphate backbone, contribute to the stability of the drug-DNA complex. nih.govnih.gov These structural features are key to rationalizing the structure-activity relationships observed for the inhibition of topoisomerase II activity and cytotoxicity. nih.gov

Distinctive Modes of Action Compared to Other Topoisomerase Poisons

While this compound analogues are classified as topoisomerase poisons, their mechanism of action exhibits distinct characteristics when compared to other well-known topoisomerase inhibitors. For instance, while both this compound and the classic topoisomerase II poison amsacrine (B1665488) (m-AMSA) induce DNA lesions, the nature of these lesions and the cellular response can differ. nih.gov

One key distinction lies in the relationship between the induction of DNA-protein cross-links (DPCs) and DNA double-strand breaks (DSBs). With this compound analogues, the formation of DPCs is a rapid and reversible process. nih.gov However, unlike what is observed with some other topoisomerase poisons, the induction of DSBs by these compounds continues to increase with drug concentration, even at levels where DPC formation may plateau or decrease. nih.gov This suggests that while both types of lesions are mediated by topoisomerase, some of the DSBs induced by 4-acridinecarboxamides may lack a covalently bound enzyme. nih.gov

Furthermore, the interaction of this compound analogues with the topoisomerase-DNA complex can be influenced by substituents on the acridine ring. For example, the presence of a 5-phenyl substituent can modify the dissociation rates of the drug from DNA without affecting its binding affinity, suggesting a direct interaction with the topoisomerase protein itself, in addition to DNA intercalation. nih.gov This dual interaction with both DNA and the enzyme may contribute to its unique mode of action.

In contrast to etoposide, another widely used topoisomerase II poison, which traps the enzyme behind replication forks, some intercalating agents like doxorubicin (B1662922) can inhibit DNA replication independently of topoisomerase II by directly blocking DNA unwinding. embopress.org While 4-acridinecarboxamides primarily act as topoisomerase poisons, their intercalating nature suggests a complex interplay with DNA replication machinery that may differ from non-intercalating poisons. The ability of these compounds to inhibit the catalytic activity of isolated topoisomerase II further underscores their direct interference with the enzyme's function, which may differ in its specifics from other classes of topoisomerase poisons. nih.gov

Cellular and Subcellular Responses to this compound Action

Impairment of DNA Replication and Transcription Processes

The stabilization of topoisomerase-DNA cleavable complexes by this compound analogues has profound consequences for essential cellular processes that rely on DNA as a template, namely replication and transcription. Topoisomerase enzymes are vital for relieving the torsional stress that builds up in the DNA helix during the progression of replication forks and transcription machinery. researchgate.net By trapping these enzymes in a covalent complex with DNA, this compound derivatives effectively create roadblocks on the DNA template.

These drug-induced lesions physically obstruct the movement of DNA and RNA polymerases, leading to the stalling of replication forks and the premature termination of transcription. nih.gov The inhibition of DNA replication is a key mechanism of cytotoxicity for these compounds. nih.gov Studies with related platinum-acridine hybrid agents have demonstrated a pronounced inhibition of DNA synthesis, leading to a robust S-phase arrest in the cell cycle. nih.gov

Similarly, transcription is significantly hampered. The presence of the bulky drug-DNA-topoisomerase complex prevents the transcription machinery from reading the genetic code, thereby inhibiting the synthesis of RNA molecules necessary for protein production and other cellular functions. mdpi.com The ability of acridine derivatives to intercalate into DNA can, in itself, interfere with transcription, and this effect is amplified by the trapping of topoisomerase. mdpi.com This disruption of both replication and transcription contributes significantly to the potent anti-proliferative activity of this compound analogues.

Induction of DNA Damage and Repair Pathway Modulation

The formation of stabilized topoisomerase-DNA cleavable complexes by this compound analogues is a primary source of DNA damage. nih.gov These complexes can be converted into highly cytotoxic DNA double-strand breaks (DSBs) when they are encountered by the replication or transcription machinery. oaepublish.com The cell recognizes these DSBs as critical threats to genomic integrity and activates a complex network of signaling pathways known as the DNA damage response (DDR). nih.gov

The DDR involves sensor proteins that detect the DNA lesions, transducer kinases that amplify the damage signal, and effector proteins that execute the cellular response, which can include cell cycle arrest, DNA repair, or apoptosis. nih.gov Key kinases in this pathway include ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia telangiectasia and Rad3-related), which are activated in response to DSBs and stalled replication forks, respectively. nih.gov

The cellular response to the DNA damage induced by this compound analogues involves the activation of these repair pathways. However, the sheer volume of DNA lesions induced by effective concentrations of these drugs can overwhelm the cell's repair capacity. If the damage is too extensive to be repaired accurately, the cell may be directed towards programmed cell death. nih.gov The modulation of these DNA damage and repair pathways is therefore a critical determinant of the ultimate fate of a cell exposed to this compound analogues.

Cell Cycle Arrest Phenotypes (e.g., G2/M Phase Disruption)

A common cellular response to DNA damage is the activation of cell cycle checkpoints. These checkpoints are regulatory mechanisms that halt the progression of the cell cycle to allow time for DNA repair before the cell enters the next phase. The DNA damage induced by this compound analogues frequently leads to cell cycle arrest, particularly in the G2/M phase. researchgate.netfrontiersin.org

The G2 checkpoint prevents cells with damaged DNA from entering mitosis, a phase where the consequences of such damage would be catastrophic, leading to chromosomal abnormalities and cell death. The arrest in the G2 phase is often mediated by the DNA damage response pathway, which can inhibit the activity of cyclin-dependent kinases (CDKs) that are necessary for entry into mitosis. mdpi.com For example, the activation of checkpoint kinases like Chk1 and Chk2 can lead to the inactivation of the Cdc25 phosphatase, which in turn prevents the activation of the CDK1-cyclin B1 complex that drives mitotic entry. frontiersin.org

Flow cytometry analysis of cells treated with compounds that induce DNA damage often reveals a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.comresearchgate.net This G2/M arrest is a characteristic cellular response to treatment with many topoisomerase II poisons, including this compound analogues, and is a direct consequence of the DNA damage they induce. researchgate.netresearchgate.net

Mechanisms of Programmed Cell Death Induction

When the DNA damage induced by this compound analogues is irreparable, the cell activates pathways leading to programmed cell death, or apoptosis. nih.govnih.gov Apoptosis is a highly regulated process that eliminates damaged or unwanted cells in a controlled manner, preventing the release of harmful cellular contents and inflammation.

The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. mdpi.com The DNA damage caused by this compound analogues typically activates the intrinsic pathway. This pathway is initiated by cellular stress, such as extensive DNA damage, and involves the release of cytochrome c from the mitochondria. mdpi.com Cytochrome c then activates a cascade of enzymes called caspases, which are the executioners of apoptosis, dismantling the cell in an orderly fashion. frontiersin.org

The decision to undergo apoptosis is often regulated by the p53 tumor suppressor protein, which can be activated in response to DNA damage. p53 can induce the expression of pro-apoptotic proteins, such as Bax, which promote the release of cytochrome c from the mitochondria. mdpi.com The induction of apoptosis is a key component of the anticancer activity of this compound analogues, as it leads to the selective elimination of cancer cells with high levels of DNA damage. nih.govresearchgate.net

Table 1: Summary of Research Findings on this compound Analogues

| Mechanism/Response | Key Findings | References |

|---|---|---|

| Stabilization of Topoisomerase-DNA Cleavable Complexes | Potent inducers of DNA-protein cross-links and double-strand breaks. nih.gov Intercalation between CpG dinucleotide steps stabilizes the complex. nih.govnih.gov | nih.govnih.govnih.gov |

| Distinctive Modes of Action | Induction of DSBs continues at high concentrations where DPC formation may plateau. nih.gov Substituents can lead to direct interaction with the topoisomerase protein. nih.gov | nih.govnih.gov |

| Impairment of DNA Replication and Transcription | Obstruction of DNA and RNA polymerases, leading to stalled replication forks and inhibition of transcription. nih.govmdpi.com | nih.govmdpi.com |

| Induction of DNA Damage and Repair Pathway Modulation | Formation of stabilized cleavable complexes leads to DNA double-strand breaks, activating the DNA damage response. nih.govnih.gov | nih.govnih.gov |

| Cell Cycle Arrest Phenotypes | Induction of cell cycle arrest, frequently in the G2/M phase, to allow for DNA repair. researchgate.netmdpi.comresearchgate.net | researchgate.netmdpi.comresearchgate.net |

| Mechanisms of Programmed Cell Death Induction | Activation of the intrinsic apoptotic pathway in response to extensive, irreparable DNA damage. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |

Investigation of Ancillary Biological Targets and Mechanisms

Contributions of Electron Transfer and Oxidative Stress in Biological Activity

The biological activity of this compound analogues may be significantly influenced by their ability to participate in electron transfer (ET) reactions and induce oxidative stress within cells. Reactive oxygen species (ROS) are constantly produced in living cells as byproducts of metabolic activities. nih.gov Under normal physiological conditions, a delicate balance is maintained between ROS production and the cell's antioxidant defense systems. Disruption of this equilibrium in favor of ROS leads to oxidative stress, a condition that can inflict damage upon crucial biomolecules such as DNA, lipids, and proteins, ultimately culminating in cell death.

Certain this compound derivatives are thought to exert their cytotoxic effects, at least in part, by promoting an environment of oxidative stress. This can occur through mechanisms that involve the transfer of electrons, a fundamental process in many biological reactions.

One prominent analogue, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), has been a focal point of such investigations. It has been proposed that DACA, upon intercalating into DNA, may function as an electron acceptor. nih.govresearchgate.net This interaction could facilitate electron transfer reactions within the DNA double helix, a structure that can support the long-range migration of electrons. nih.gov The acceptance of an electron by DACA could lead to the formation of a radical anion, which can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•). This initiates a cascade of events leading to the generation of other harmful ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

The generation of ROS by these compounds can overwhelm the cellular antioxidant defenses, which include enzymes such as superoxide dismutase (SOD) that converts superoxide to hydrogen peroxide, and catalase (CAT) or glutathione (B108866) peroxidase (GPx) that neutralize hydrogen peroxide. An imbalance in these systems can lead to the accumulation of ROS, contributing to the cytotoxic effects of the this compound analogues.

While the direct quantitative measurement of ROS production and the specific impact on antioxidant enzyme activities for a broad range of this compound analogues are not extensively documented in publicly accessible literature, the theoretical framework supporting the role of electron transfer and oxidative stress is a significant aspect of their mechanism of action. Further research with detailed quantitative analysis is necessary to fully elucidate the structure-activity relationships governing these ancillary mechanisms.

Structure Activity Relationship Sar Studies and Rational Design of 4 Acridinecarboxamide Analogues

Identification of Structural Determinants for DNA Binding and Topoisomerase Poisoning

The interaction of 4-acridinecarboxamide derivatives with their biological targets, DNA and topoisomerase enzymes, is a complex process governed by specific structural elements within the molecule. Researchers have dissected the contributions of the acridine (B1665455) core, the carboxamide linker, and various substituents to elucidate the precise mechanisms of action and to guide the synthesis of more effective analogues.

The 4-carboxamide linker and its associated amine functionality are critical for the biological activity of these compounds. The placement of the carboxamide group at the 4-position of the acridine ring is a crucial determinant of activity. nih.gov The NH group of the carboxamide is involved in hydrogen bonding interactions that stabilize the drug-DNA complex. Specifically, a water molecule can form a bridging hydrogen bond between the 4-carboxamide NH and a phosphate (B84403) group of a guanine (B1146940) residue in the DNA. nih.govnih.gov Furthermore, the carboxamide group can form an internal hydrogen bond with the protonated N10 atom of the acridine ring. nih.gov

The terminal amine group, which is typically protonated at physiological pH, plays a significant role in the major groove binding of the molecule. This positively charged group interacts with the N7 and O6 atoms of guanine bases, further anchoring the drug to the DNA. nih.gov Studies have shown that a 4-CONH(CH2)2NR1R2 side chain, where the terminal nitrogen can be protonated, leads to a more kinetically stable binding mode. nih.gov This stable interaction is positively correlated with in vivo antitumor activity and selectivity for GC-rich DNA sequences. nih.gov A proposed model suggests a bifurcated hydrogen bond between the O2 atom of a cytosine base and the NH atoms of both the carboxamide and the protonated terminal amine. nih.gov

The length and chemical nature of the side chain attached to the 4-carboxamide group significantly modulate the activity of this compound analogues. Optimal activity is generally observed with a two-methylene group linker between the carboxamide nitrogen and the terminal amine. nih.gov This specific length appears to provide the ideal spacing and flexibility for the terminal amine to establish its critical interactions within the major groove of the DNA. nih.gov

The composition of the side chain also has a profound impact. While a terminal N,N-dimethylamino group is common in active compounds, modifications to this group can alter the biological profile. For instance, replacing the dimethylamino group with a morpholino group can affect the compound's activity. nih.gov The steric and electronic properties of the side chain influence not only DNA binding but also the interaction with topoisomerase II, suggesting that the side chain may directly interact with the enzyme. nih.gov

| Side Chain Modification | Apparent Effect on Activity | Reference |

| Linker Length | ||

| Two methylene groups | Optimal for activity | nih.gov |

| Terminal Amine Composition | ||

| Protonatable amine (e.g., N,N-dimethylamino) | Correlates with higher kinetic stability and antitumor activity | nih.gov |

| Morpholino group | Alters biological profile, potentially through interactions with topoisomerase II | nih.gov |

Substitutions at other positions on the acridine ring also play a role. For example, the introduction of substituents at the 5-position has been shown to affect DNA binding kinetics and cytotoxicity. Non-phenyl substituents at the 5-position can decrease the dissociation rate of the drug from DNA, leading to enhanced binding affinity and a four-fold increase in cytotoxicity. nih.gov This effect is thought to arise from enhanced stacking interactions between the 5-substituent and a cytosine base in the DNA binding site. nih.gov In contrast, 5-phenyl substituents appear to modify dissociation rates without affecting affinity, suggesting a direct interaction with the topoisomerase protein. nih.gov Structure-activity relationship studies have also indicated that strong electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 can lead to a considerable increase in antiproliferative activity. mdpi.com

| Acridine Ring Substitution | Effect on Biological Properties | Reference |

| 9-position | ||

| 9-amino group | Common feature in active analogues | nih.govnih.gov |

| 5-position | ||

| Non-phenyl substituents | Decrease DNA dissociation rate, increase binding affinity and cytotoxicity | nih.gov |

| Phenyl substituents | Modify dissociation rates without affecting affinity, suggesting interaction with topoisomerase | nih.gov |

| Other positions | ||

| Electron-donating group at position 2 | Increases antiproliferative activity | mdpi.com |

| Weak electron-withdrawing group at position 6 | Increases antiproliferative activity | mdpi.com |

Design Principles for Optimizing Pharmacological Profiles

The insights gained from SAR studies have enabled the development of rational design principles aimed at optimizing the pharmacological profiles of this compound analogues. These principles guide the strategic modification of the molecular structure to enhance desired therapeutic properties while minimizing potential liabilities.

A primary goal in the design of novel this compound analogues is to enhance their potency and selectivity towards cancer cells and specific topoisomerase isoforms. One successful strategy has been the introduction of substituents on the acridine ring that improve DNA binding affinity and the stability of the ternary drug-DNA-topoisomerase complex. As mentioned, non-phenyl substituents at the 5-position enhance cytotoxicity by increasing DNA binding affinity. nih.gov

Selectivity can be engineered by exploiting structural differences between topoisomerase isoforms or by targeting specific DNA sequences that are more prevalent in cancer cells. For instance, the selectivity for GC-rich DNA sequences, which is correlated with antitumor activity, is a key consideration in the design process. nih.gov The development of hybrid molecules, where the this compound scaffold is linked to other pharmacophores, is another approach to potentially enhance potency and selectivity.

The kinetics of DNA binding and dissociation are critical determinants of the biological activity of 4-acridinecarboxamides. A slower dissociation rate from DNA can lead to a more persistent inhibition of topoisomerase and, consequently, greater cytotoxicity. nih.gov As previously discussed, the introduction of non-phenyl substituents at the 5-position of the acridine ring is a strategy to decrease the mean DNA dissociation rate by a factor of three. nih.gov

| Design Strategy | Desired Outcome | Molecular Modification Example | Reference |

| Enhancing Potency | Increased cytotoxicity | Introduction of non-phenyl substituents at the 5-position of the acridine ring | nih.gov |

| Improving Selectivity | Preferential binding to GC-rich DNA | Optimization of the 4-carboxamide side chain | nih.gov |

| Slowing Dissociation | More persistent topoisomerase inhibition | Addition of non-phenyl groups at the 5-position | nih.gov |

| Increasing Affinity | Stronger DNA interaction | Incorporation of a protonatable amine in the side chain | nih.gov |

Application of Computational Chemistry in SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships (SAR) and the rational design of novel this compound analogues. Through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, researchers can predict the biological activity of compounds and understand their interaction mechanisms at a molecular level, thereby guiding synthetic efforts toward more potent and selective agents.

A notable application of QSAR was in the analysis of a series of DNA-binding topoisomerase inhibitors, specifically substituted bis[(acridine-4-carboxamide)propyl]methylamines, tested for their activity against murine Lewis lung carcinoma (LL(c)) cells nih.gov. In this study, a QSAR model was developed using an optimized block-wise variable combination by particle swarm optimization (PSO) for partial least squares (PLS) modeling nih.gov. The model revealed that spatial descriptors, particularly Jurs descriptors, are critical in predicting the inhibitory activity of the compounds. This suggests that the three-dimensional shape and electronic properties of the molecules are paramount to their function nih.gov. The analysis also highlighted that polar interactions represent the primary binding force between the compounds and their cellular targets. Furthermore, the model indicated that the number of rotatable bonds and the molar refractivity of the compounds significantly influence their inhibitory activity nih.gov.

Molecular docking simulations provide further insights by predicting the binding poses of this compound derivatives within the active sites of their biological targets, such as topoisomerase I (Topo I) and topoisomerase IIα (Topo IIα) nih.gov. For instance, docking studies of novel 3,9-disubstituted acridines suggested that these compounds can interact differently with Topo I versus Topo IIα nih.gov. In simulations with the human Topo I-DNA complex, the acridine core was oriented within the intercalation cavity, guided by interactions with residues like ARG364 and the DNA phosphate backbone nih.gov. Non-bonded hydrophobic interactions, for example between an aniline residue on the compound and the amino acid Met428, were also identified as potentially important for binding nih.gov. These computational models are crucial for understanding the nuanced interactions that govern the biological activity of these compounds.

Table 1: Key Physicochemical and Structural Descriptors in QSAR Models of this compound Analogues

| Descriptor Type | Specific Descriptor/Property | Influence on Biological Activity | Reference |

|---|---|---|---|

| Spatial | Jurs Descriptors | Plays an important role in predicting inhibitory activity. | nih.gov |

| Interaction | Polar Interactions | Principal binding strength between compounds and target cells. | nih.gov |

| Flexibility | Rotatable Bonds | Markedly affects the compounds' inhibitory activity. | nih.gov |

| Physicochemical | Molar Refractivity | Markedly affects the compounds' inhibitory activity. | nih.gov |

High-Resolution Structural Biology of Acridinecarboxamide-Nucleic Acid Complexes

The study of high-resolution structures of this compound analogues complexed with nucleic acids provides fundamental insights into their mechanism of action. Techniques like X-ray crystallography have been pivotal in visualizing the precise atomic-level interactions between these drugs and their DNA targets.

X-ray Crystallography for Ligand-DNA Co-Crystal Structures

X-ray crystallography has been successfully employed to solve the co-crystal structures of several this compound derivatives bound to short DNA duplexes, typically a d(CGTACG)2 hexanucleotide. These structures reveal a common binding mode where the planar acridine ring intercalates between CpG dinucleotide steps nih.govnih.gov.

For example, the structure of 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide bound to d(CGTACG)2, solved to a resolution of 1.55 Å, shows the drug molecule intercalated at each CpG step nih.gov. A key feature observed in this and other related structures is the conformation of the 4-carboxamide side chain. The carboxamide group is typically planar and lies nearly in the same plane as the acridine ring, an orientation stabilized by an internal hydrogen bond between the carbonyl oxygen and the protonated acridine ring nitrogen (N10) nih.gov. This arrangement directs the carboxamide NH group towards the DNA's sugar-phosphate backbone, where it often forms a hydrogen bond to a phosphate group, frequently mediated by a bridging water molecule nih.govnih.gov.

The positively charged terminal amine of the side chain extends into the major groove of the DNA helix. In the case of the 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide complex, the protonated dimethylamino group is positioned near the N7 and O6 atoms of a guanine base nih.gov. Similarly, in the structure of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, the protonated morpholino nitrogen forms a hydrogen bond with the N7 atom of a guanine nih.gov. These interactions in the major groove are crucial for the proper positioning and affinity of the ligand. Intercalation of the acridine ring induces significant conformational changes in the DNA, including localized unwinding at the intercalation site and overwinding at adjacent steps nih.govnih.gov.

Table 2: Crystallographic Data for this compound Analogues-DNA Complexes

| Compound | DNA Sequence | Resolution (Å) | Key Interactions | Reference |

|---|---|---|---|---|

| 5-F-9-amino-[N-(2-dimethylamino)ethyl]-acridine-4-carboxamide | d(CGTACG)2 | 1.55 | Intercalation at CpG steps; Side chain in major groove; Water-mediated H-bond from 4-carboxamide NH to phosphate. | nih.gov |

Correlation of Structural Data with Observed Biological Activity

High-resolution structural data provides a powerful basis for rationalizing the observed biological activities of this compound analogues, including their cytotoxicity and ability to poison topoisomerase II enzymes. The precise geometry of the drug-DNA complex is critical for its recognition by the enzyme, and subtle structural modifications can lead to significant changes in activity.

A clear correlation has been established between DNA binding kinetics, affinity, cytotoxicity, and specific structural features for a series of 5-substituted 9-aminoacridine-4-carboxamides nih.gov. Structural studies revealed that the primary source of this association is the enhanced stacking interactions between the substituent at the 5-position of the acridine ring and the adjacent cytosine base in the CpG binding site nih.gov. The introduction of nonphenyl substituents at this position was found to increase DNA binding affinities and enhance cytotoxicity, which correlated with a decrease in the rate of drug dissociation from the DNA nih.gov.

Furthermore, the nature of the side chain at the 4-carboxamide position plays a critical role in mediating interactions with topoisomerase II, which is essential for the enzyme-poisoning mechanism. While the side chain's interaction with DNA is important, its interaction with the topoisomerase protein is thought to be a key determinant of activity. For instance, the inactivity of the morpholino analogue, 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, is not due to a lack of DNA binding but is believed to stem from differences in how topoisomerase II interacts with the specific drug-DNA complex formed by this analogue nih.gov. This implies that the enzyme can sense subtle drug-induced perturbations in DNA structure or that direct molecular contacts between the protein and the drug's side chain are critical for trapping the cleavable complex nih.gov. Therefore, the correlation between structure and activity is multifaceted, involving not only the drug's ability to bind DNA but also the specific conformation of the resulting ternary drug-DNA-enzyme complex.

Table 3: Correlation of Structural Features with Biological Activity

| Structural Feature | Modification | Effect on DNA Binding | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Acridine 5-Position | Addition of nonphenyl substituents | Increased binding affinity; Decreased dissociation rate. | Enhanced cytotoxicity (~4-fold). | nih.gov |

| Acridine 5-Position | Enhanced stacking with cytosine | Increased stability of the intercalated complex. | Contributes to higher affinity and cytotoxicity. | nih.gov |

Mechanisms of Drug Resistance and Strategies for Overcoming Them

Understanding P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR)

A primary mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). mdpi.combiorxiv.org P-gp functions as an efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and limiting their cytotoxic effects. mdpi.combiorxiv.org This process is a major cause of treatment failure in chemotherapy. nih.gov

Research has demonstrated that certain 4-acridinecarboxamide derivatives exhibit favorable activity against cancer cell lines that express different forms of multidrug resistance. One prominent derivative, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), has shown particular effectiveness in circumventing MDR phenotypes. nih.gov

A comparative study evaluated DACA's efficacy against human leukaemia cell lines with well-defined resistance mechanisms:

P-glycoprotein-mediated MDR: In the CEM/VLB100 cell line, which expresses P-gp, DACA was effective. nih.gov

MRP-mediated MDR: DACA also demonstrated effectiveness against the CEM/E1000 subline, which expresses the Multidrug Resistance-associated Protein (MRP). nih.gov

Extended-MDR: The extended-MDR phenotype, observed in HL60/E8 and HL60/V8 cell lines, showed only low levels of resistance (less than twofold) to DACA. nih.gov

Notably, when the K562 human leukaemia cell line was repeatedly exposed to DACA over ten weeks, no significant drug resistance developed. nih.gov This suggests that DACA has a lower propensity for inducing resistance compared to other agents and possesses the potential to treat refractory leukaemia. nih.gov

Table 1: Comparative Efficacy of DACA against Multidrug-Resistant Cell Lines

| Cell Line | Resistance Phenotype | Efficacy of DACA |

|---|---|---|

| CCRF-CEM | Sensitive Parent Line | Baseline |

| CEM/VLB100 | P-glycoprotein (P-gp) | Effective |

| CEM/E1000 | MRP | Effective |

| HL60/E8 & HL60/V8 | Extended-MDR | Low Resistance (<2-fold) |

Data sourced from a study on the potential of DACA to circumvent MDR phenotypes in vitro. nih.gov

The acridine (B1665455) scaffold, the core structure of this compound, is a key feature in a variety of compounds that have been shown to modulate P-gp activity. nih.govnih.gov Studies on different acridine derivatives have revealed their potential as P-gp inhibitors, capable of reversing MDR. nih.govnih.gov

For instance, certain acridone (B373769) compounds isolated from Citrus sinensis, such as acrimarine E and 2-methoxycitpressine I, were found to inhibit P-gp-mediated drug efflux in human leukemic cells that overexpress the protein. nih.gov Similarly, specific thioacridine derivatives have been identified that can block the function of P-gp and also significantly decrease the expression of the mdr1 gene which codes for the transporter. nih.gov

One potent example is the acridonecarboxamide derivative GF120918 (Elacridar), a third-generation P-gp inhibitor. nih.govnih.gov It has been shown to completely reverse P-gp-mediated resistance to a range of cytotoxic drugs, including taxol, vinblastine, and doxorubicin (B1662922), in human sarcoma cells. nih.gov These findings highlight that the acridine chemical structure can be leveraged to develop agents that counteract P-gp-driven drug resistance. mdpi.com

Acridine derivatives can inhibit P-gp function through direct molecular interaction with the transport protein. nih.govresearchgate.net P-gp has a large, hydrophobic drug binding domain where inhibitors can compete with chemotherapeutic agents. biorxiv.orgnih.gov

The acridonecarboxamide GF120918, for example, potently inhibits the binding of the P-gp substrate [3H]-vinblastine to membranes from P-gp-expressing cells, with a high binding affinity (Ki = 5 ± 1 nM). nih.gov This competitive inhibition prevents the efflux of cytotoxic drugs, restoring their intracellular accumulation. nih.gov The EC50 values for GF120918 in reversing the accumulation deficit for various cytotoxics ranged from 37 to 64 nM. nih.gov

Beyond competitive binding at the substrate site, modulation of P-gp can also occur allosterically by binding to other sites on the protein, such as the nucleotide-binding domains (NBDs). nih.govacs.org The binding and hydrolysis of ATP at the NBDs power the conformational changes necessary for drug efflux. nih.gov Inhibitors targeting these domains can disrupt the transporter's energy source, thus blocking its function. biorxiv.orgnih.gov

Table 2: P-gp Inhibition by Acridonecarboxamide GF120918 in MES-Dx5 Cells

| Parameter | Drug | Value |

|---|---|---|

| Reversal of Resistance (EC50) | Etoposide | 7 ± 2 nM |

| Vinblastine | 19 ± 3 nM | |

| Doxorubicin | 21 ± 6 nM | |

| Taxotere | 57 ± 14 nM | |

| Taxol | 91 ± 23 nM | |

| Inhibition of Substrate Binding (Ki) | [3H]-vinblastine | 5 ± 1 nM |

Data from a study on the reversal of P-gp-mediated resistance by GF120918. nih.gov

While P-gp is primarily known for its localization on the plasma membrane, its presence on intracellular organelles, particularly lysosomes, constitutes another mechanism of drug resistance. nih.govnih.gov P-gp on the lysosomal membrane can actively pump cytotoxic drugs from the cytoplasm into the acidic lumen of the lysosome. nih.govresearchgate.net This sequestration traps the drug, preventing it from reaching its intracellular targets, such as the nucleus. nih.govnih.gov

This mechanism is particularly relevant for weakly basic drugs that are P-gp substrates, as they become ionized and trapped in the low-pH environment of the lysosome. nih.gov The acridine moiety itself is known to be lysosomotropic, meaning it tends to accumulate in lysosomes. nih.govrsc.org This property has been exploited in the design of novel acridine-based compounds. By incorporating the acridine scaffold, these drugs can be targeted to lysosomes. nih.govrsc.org In cells with high P-gp expression, this leads to significant lysosomal sequestration, a strategy that can be harnessed to overcome P-gp-mediated resistance by concentrating the therapeutic agent within a specific cellular compartment. nih.govrsc.org Studies have shown that agents which increase lysosomal pH, such as chloroquine, can sensitize P-gp-expressing cells to certain cytotoxic drugs by preventing this trapping mechanism. nih.govresearchgate.net

Topoisomerase-Related Resistance Mechanisms

This compound and its analogues are known to function as DNA intercalators and topoisomerase poisons. nih.govnih.gov They interfere with the action of topoisomerase II, an essential enzyme involved in managing DNA topology during replication. nih.govnih.gov These drugs stabilize the "cleavage complex," a transient state where the enzyme has cut the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately cell death. nih.gov The mechanism by which these tricyclic carboxamides inhibit the enzyme differs from that of classical topoisomerase poisons like amsacrine (B1665488). nih.gov

Resistance to topoisomerase-targeting drugs can emerge through changes in the topoisomerase enzyme itself. nih.govresearchgate.net These alterations can be either quantitative or qualitative. researchgate.net

Quantitative Alterations: A reduction in the cellular levels of topoisomerase II can lead to resistance. With less of the target enzyme available, the drug is less effective at inducing DNA damage. researchgate.net For example, mutant Jurkat leukemia cell lines that are resistant to topoisomerase II-targeted agents have been shown to have lower levels of the enzyme. researchgate.net

Qualitative Alterations: Mutations in the gene encoding topoisomerase II can alter the protein's structure. These changes may decrease the drug's ability to bind to the enzyme or stabilize the cleavage complex, thereby rendering the drug ineffective. capes.gov.br Studies have demonstrated a correlation between altered topoisomerase II function in resistant cell lines and a reduced ability of acridinecarboxamide derivatives to induce DNA damage, confirming that the enzyme is the critical target. capes.gov.br

Therefore, cancer cells can evade the cytotoxic effects of this compound by either producing less topoisomerase II or by expressing a mutated form of the enzyme that is no longer susceptible to the drug's inhibitory action.

Atypical Resistance Phenotypes and Cross-Resistance Profiles

Unlike many conventional chemotherapeutic agents, DACA has demonstrated a remarkable ability to circumvent several well-characterized multidrug resistance (MDR) phenotypes. This suggests a distinct interaction with cellular resistance machinery.

Research has shown DACA to be effective against cancer cell lines that express high levels of P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein (MRP), two of the most common ATP-binding cassette (ABC) transporters responsible for drug efflux. nih.gov In a comparative study, DACA retained significant activity in P-glycoprotein-expressing CEM/VLB100 leukemia cells and MRP-expressing CEM/E1000 cells. nih.gov Furthermore, in HL60 human leukemia cell lines with an "extended-MDR" phenotype, DACA exhibited only very low levels of resistance (less than twofold). nih.gov

A particularly important characteristic of DACA is its efficacy against "atypical" resistance phenotypes. This form of resistance is often associated with alterations in the drug's primary target, the enzyme topoisomerase II. In cell lines with atypical MDR, which have reduced levels or mutated forms of topoisomerase II and are consequently resistant to other topoisomerase II inhibitors like amsacrine, DACA often maintains its cytotoxic activity. nih.gov This ability to overcome target-associated resistance is hypothesized to stem from its dual inhibitory action on both topoisomerase I and topoisomerase II. nih.gov By having two potential targets, the drug can still induce lethal DNA damage even when one of the enzymes is compromised. nih.gov

The cross-resistance profile of DACA is therefore favorable compared to other agents. For instance, while the anthracycline idarubicin (B193468) is ineffective against MRP and extended-MDR phenotypes, DACA maintains its activity. nih.gov This reduced susceptibility to common MDR mechanisms suggests DACA has potential for treating refractory cancers. nih.gov

Table 1: Cross-Resistance Profile of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) in Resistant Leukemia Cell Lines This table summarizes the resistance factor (RF), calculated as the IC50 of the resistant line divided by the IC50 of the parental line, for DACA and other agents. A lower RF indicates less resistance.

| Cell Line | Resistance Phenotype | DACA (RF) | Amsacrine (RF) | Idarubicin (RF) | Paclitaxel (RF) |

|---|---|---|---|---|---|

| CEM/VLB100 | P-glycoprotein-mediated MDR | 1.5 | 1.6 | 14.0 | >1000 |

| CEM/E1000 | MRP-mediated MDR | 1.1 | 1.5 | 13.0 | 1.1 |

| HL60/E8 | Extended MDR | 1.8 | 2.1 | 12.0 | 1.0 |

| HL60/V8 | Extended MDR | 1.6 | 2.0 | 10.0 | 1.1 |

Other Intrinsic and Acquired Cellular Resistance Pathways

Beyond transporter-mediated efflux and target modification, cancer cells can develop resistance through a variety of other intrinsic and acquired pathways. These can include enhancing their ability to repair drug-induced damage, avoiding programmed cell death, and altering their metabolism to survive the chemical insult.

As a topoisomerase inhibitor, this compound functions by trapping the topoisomerase-DNA covalent complex, leading to DNA strand breaks that are particularly lethal to dividing cells. A logical mechanism of resistance would therefore be the upregulation of cellular DNA damage repair (DDR) pathways. Key pathways for repairing double-strand breaks induced by topoisomerase II poisons include homologous recombination (HR) and non-homologous end joining (NHEJ). frontiersin.org Cells with proficient HR pathways are often more resistant to agents that cause replication-dependent double-strand breaks. frontiersin.orgnih.gov While enhanced DNA repair is a well-documented mechanism of resistance for many DNA-damaging agents and other topoisomerase inhibitors, specific studies demonstrating that acquired resistance to this compound or its derivatives is directly caused by the upregulation of HR or other specific DDR pathways are not prominent in the existing literature.

The cytotoxic activity of most anticancer drugs, including topoisomerase inhibitors, culminates in the induction of apoptosis (programmed cell death). Cancer cells can acquire resistance by dysregulating the apoptotic machinery. nih.gov This is often achieved by upregulating anti-apoptotic proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family, or by downregulating pro-apoptotic proteins. nih.govnih.gov Overexpression of Bcl-2, for example, is a known mechanism of resistance to several chemotherapeutic agents by preventing the mitochondrial release of factors that trigger cell death. nih.govnih.gov While evasion of apoptosis is a critical hallmark of cancer and a common resistance strategy, specific research directly linking resistance to this compound with alterations in the expression of Bcl-2 family proteins or Inhibitor of Apoptosis Proteins (IAPs) has not been extensively documented.

Cancer cells are characterized by a reprogrammed metabolism, often relying heavily on aerobic glycolysis (the Warburg effect) and increased consumption of nutrients like glucose and glutamine. nih.govfrontiersin.org In the face of therapeutic stress, resistant cells can further adapt their metabolic pathways to survive. nih.govresearchgate.net This adaptive metabolic reprogramming can involve shifting energy production methods, increasing the production of antioxidant molecules to combat drug-induced oxidative stress, or altering lipid and amino acid metabolism to support survival and repair. nih.govnih.gov These metabolic shifts can reduce drug efficacy or provide the necessary building blocks and energy for other resistance mechanisms to function. Although the metabolism of this compound itself has been studied, the role of adaptive metabolic reprogramming within cancer cells as a specific mechanism of resistance to this compound is an area that requires further investigation.

Preclinical Pharmacological and Mechanistic Investigations of 4 Acridinecarboxamide

In Vitro Assessment of Cellular Responses and Cytotoxicity

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) has demonstrated significant cytotoxic activity across a variety of preclinical cancer cell line models. Its efficacy has been quantified in numerous studies, revealing a broad spectrum of action against both hematological and solid tumor cell lines.

In comparative studies, the growth inhibitory effects of DACA have been evaluated against several human and murine cancer cell lines. For instance, DACA's cytotoxicity was assessed against cultured Lewis lung murine carcinoma, human Jurkat leukemia, and HCT-8 as well as HT-29 colon cell lines. Further quantitative analysis determined the half-maximal inhibitory concentration (IC50) of DACA in human colon adenocarcinoma (HT29), glioblastoma (U87MG), and melanoma (A375M) cell lines, with values consistently in the low micromolar range. This indicates potent cell growth inhibitory activity. The compound has also shown notable activity against the P388 leukemia cell line, which is frequently used in preclinical screening.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HT29 | Colon Adenocarcinoma | 1.4 - 1.8 |

| U87MG | Glioblastoma | 1.4 - 1.8 |

| A375M | Melanoma | 1.4 - 1.8 |

| Lewis Lung Carcinoma | Lung Carcinoma (Murine) | Active |

| Jurkat | Leukemia (Human) | Active |

| P388 | Leukemia (Murine) | Active |

A critical aspect of the preclinical evaluation of 4-Acridinecarboxamide is its ability to overcome multidrug resistance (MDR), a common mechanism by which tumors evade the effects of chemotherapy. DACA has shown significant potential in circumventing multiple distinct MDR phenotypes.

The efficacy of DACA was investigated in human leukemia cell sublines engineered to express different MDR mechanisms and compared to the parental, drug-sensitive cell lines. Specifically, its activity was tested against:

P-glycoprotein (P-gp)-mediated MDR: In the CCRF-CEM/VLB100 cell line, which overexpresses P-gp, DACA was demonstrated to be effective.

Multidrug Resistance-Associated Protein (MRP)-mediated MDR: DACA also retained its effectiveness against the CEM/E1000 subline, which overexpresses MRP.

Extended-MDR Phenotype: In HL60/E8 and HL60/V8 cell lines, which exhibit a broader resistance profile, there was only a low level of resistance observed against DACA (less than twofold).

This ability to evade common resistance mechanisms is a key feature of the compound. Studies using P388 leukemia cells and a multidrug-resistant P/DACT subline further support the observation that DACA can overcome certain forms of drug resistance. Furthermore, repeated exposure of the K562 human leukemia cell line to DACA over an extended period did not lead to the development of significant drug resistance.

| Cell Line | Resistance Mechanism | DACA Efficacy |

|---|---|---|

| CCRF-CEM (Parental) | Wild-Type | Sensitive |

| CEM/VLB100 | P-glycoprotein (P-gp) Overexpression | Effective (Circumvents Resistance) |

| CEM/E1000 | MRP Overexpression | Effective (Circumvents Resistance) |

| HL60 (Parental) | Wild-Type | Sensitive |

| HL60/E8 & HL60/V8 | Extended-MDR | Low-Level Resistance (<2-fold) |

The primary mechanism of action for this compound is the targeting of DNA topoisomerases, crucial enzymes involved in managing DNA topology during replication and transcription. DACA functions as a dual inhibitor, targeting both topoisomerase I and topoisomerase II.

In Vivo Efficacy Studies in Preclinical Animal Models

The potent in vitro activity of this compound has been translated into significant therapeutic efficacy in in vivo animal models. The compound has demonstrated high activity against solid tumors in mice, evaluated in both syngeneic and xenograft models.

In a syngeneic model, DACA was assessed against advanced, subcutaneously implanted colon 38 adenocarcinomas in BDF1 mice. The study used tumor-growth delay as the primary endpoint to measure efficacy, showing a positive relationship between the total dose administered and the antitumor effect. In another key syngeneic model, DACA has been reported to be curative against the transplantable Lewis lung adenocarcinoma when the tumor is growing as nodules in the lungs of mice. nih.gov

Furthermore, DACA's efficacy was confirmed in a human tumor xenograft model. The compound showed significant antitumor activity against the NZM3 human melanoma cell line grown as a xenograft in athymic (immunocompromised) mice. nih.gov

Preclinical in vivo studies have provided strong evidence of DACA's ability to induce tumor regression and confer a survival benefit in animal models. The activity of DACA in the Lewis lung carcinoma model has been particularly noteworthy, with reports describing the agent as "curative" when used against established lung tumor nodules. nih.gov This indicates a profound effect on tumor regression leading to a significant survival benefit.

Studies correlating in vitro and in vivo data have shown that the in vitro selectivity of acridine (B1665455) analogues against Lewis lung carcinoma cells is significantly correlated with the increase in life span observed in vivo. nih.gov While specific quantitative data on the percentage of tumor regression or mean survival increase are not detailed in all publications, the consistent reporting of high antitumor activity, curative potential, and significant tumor-growth delay in rigorous preclinical models underscores the substantial therapeutic benefit of this compound in these systems. nih.govnih.gov

Preclinical Pharmacokinetic and Biotransformation Studies

The preclinical pharmacokinetic profile of this compound, specifically the derivative N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (also referred to as AC or DACA), has been characterized in several animal models. These studies reveal a compound that is rapidly distributed and extensively metabolized, with kinetics that are generally linear across the investigated dose ranges nih.govnih.gov.

Characterization of Absorption, Distribution, and Metabolism in Animal Models

Pharmacokinetic investigations in rats and mice following intravenous administration show that the plasma concentration of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide follows a biphasic elimination pattern, indicating rapid distribution from the plasma to other tissues followed by a slower elimination phase nih.govnih.gov.

The distribution of the compound is extensive, as indicated by a large steady-state volume of distribution (Vss) in both mice (11.8 ± 1.4 L/kg) and rats (7.8 ± 3.0 L/kg) nih.govnih.gov. This suggests significant penetration into tissues. Studies using radiolabelled [3H]-AC in mice confirmed high concentrations of radioactivity in all tissues examined nih.gov.

Metabolism of the compound is extensive. In mice, the parent compound accounted for only 61% of the total plasma radioactivity just two minutes after administration nih.gov. Analysis of plasma extracts revealed at least five distinct radiochemical peaks, indicating the presence of multiple metabolites nih.gov. Similarly, studies in mice bearing human tumor xenografts showed that [11C]DACA was rapidly and extensively metabolized in both plasma and tumor tissue researchgate.netaacrjournals.org.

Tissue Distribution and Clearance Mechanisms

Following intravenous administration of radiolabelled N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in mice, high concentrations of radioactivity were found in all tissues, with particularly high levels observed in the brain and kidney nih.gov. This widespread tissue distribution is consistent with the high volume of distribution values reported nih.govnih.gov. Positron Emission Tomography (PET) studies in humans, which may provide some insight into mammalian distribution generally, also showed that radioactivity from [11C]DACA was taken up by the tumor, brain, myocardium, vertebra, spleen, liver, lung, and kidneys nih.govresearchgate.net.

The compound is cleared rapidly from the plasma, with a clearance (Cl) value of 21.0 ± 1.9 L h⁻¹ kg⁻¹ in mice and 5.3 ± 1.1 L h⁻¹ kg⁻¹ in rats nih.govnih.gov. The primary mechanism of clearance is extensive biotransformation, as very little of the parent compound is excreted unchanged nih.gov. In mice, over a 48-hour period, 73% of the administered radioactive dose was eliminated, with 26% being excreted via the urinary route and 47% via the faecal route nih.gov. Less than 1% of the total dose was identified as unchanged AC in the urine nih.gov. One of the metabolic pathways involves the enzyme aldehyde oxidase, which catalyzes the conversion of DACA to its DACA-9(10H)-acridone derivative researchgate.netdrugbank.com.

Table 1: Preclinical Pharmacokinetic Parameters of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide

| Parameter | Mouse | Rat |

|---|---|---|

| Clearance (Cl) | 21.0 ± 1.9 L h⁻¹ kg⁻¹ | 5.3 ± 1.1 L h⁻¹ kg⁻¹ |

| Steady-State Volume of Distribution (Vss) | 11.8 ± 1.4 L/kg | 7.8 ± 3.0 L/kg |

| Mean Residence Time (MRT) | 0.56 ± 0.02 h | 1.5 ± 0.4 h |

| Terminal Elimination Half-life (t₁/₂z) | 1.60 ± 0.65 h | 2.1 ± 0.7 h |

Methodologies for Metabolite Analysis (e.g., HPLC)

The primary analytical technique used for the quantification of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide and the characterization of its metabolites in preclinical studies is high-performance liquid chromatography (HPLC) nih.govnih.gov. In pharmacokinetic studies, plasma concentrations of the parent drug were measured using HPLC nih.govnih.gov. This methodology was also employed to analyze extracts from plasma and urine, where it could distinguish the parent compound from at least five different radiochemical peaks corresponding to metabolites in mice nih.gov. For the specific quantification of the DACA-9(10H)-acridone metabolite, HPLC with fluorescence detection has been utilized researchgate.netdrugbank.com.

Research into Off-Target Interactions and Mechanistic Toxicology

The performed search of scientific literature did not yield specific information regarding research into the off-target interactions or the mechanistic toxicology of this compound. While some toxicities were noted in animal studies, such as sedation and clonic seizures at high doses in mice, the underlying off-target mechanisms were not detailed nih.gov.

Investigation of Specific Molecular Targets Associated with Unwanted Effects (e.g., ion channels)

There was no information found in the searched literature detailing investigations into specific molecular targets, such as ion channels, that might be associated with unwanted effects of this compound.

Advanced Synthetic Methodologies and Chemical Biology Applications

Synthesis of Novel 4-Acridinecarboxamide Scaffolds and Analogues

The core synthesis of the this compound scaffold typically involves the construction of the acridine (B1665455) ring system followed by the introduction of the carboxamide functionality at the C4 position. A common synthetic route to substituted acridine-4-carboxylic acids involves the conversion of substituted diphenylamine (B1679370) diacid monoesters to the corresponding aldehydes, followed by a mild acid-catalyzed ring closure to form the acridine core directly. researchgate.net This versatile approach allows for the introduction of various substituents onto the acridine ring, facilitating the exploration of structure-activity relationships.

Incorporation of Specific Moieties to Influence Activity

The strategic incorporation of specific chemical moieties into the this compound scaffold can profoundly influence its biological activity and target selectivity.

Nitro Group: The introduction of a nitro group can modulate the electronic properties of the acridine ring and influence its DNA binding affinity and topoisomerase inhibition.

Methoxy (B1213986) Group: The presence of a methoxy group can alter the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic profile.

Phenylurea Moieties: In the context of developing multi-target kinase inhibitors, 9-anilinoacridines containing phenylurea moieties have been synthesized. These additions are designed to interact with the ATP-binding sites of kinases like Src and MEK. nih.gov

Benzimidazole (B57391) Moieties: To create dual inhibitors of topoisomerase (Topo) and poly(ADP-ribose) polymerase (PARP), 4-amidobenzimidazole acridines have been designed. The benzimidazole moiety contributes to the PARP inhibitory activity. nih.gov

Chemical Conjugation and Hybrid Molecule Design

The this compound scaffold serves as an excellent platform for the design of hybrid molecules and chemical conjugates aimed at achieving multi-target activity or creating sophisticated chemical biology probes.

Integration with Other Pharmacophores for Multi-Targeting Approaches

The development of multi-target drugs is a promising strategy to overcome drug resistance and enhance therapeutic efficacy. The acridine scaffold, including this compound derivatives, has been explored for the creation of hybrid molecules that can simultaneously inhibit multiple biological targets.

Dual Topoisomerase I/II Inhibition: N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) itself is a mixed topoisomerase I/II inhibitor. researchgate.net Structure-activity relationship studies on its analogues have aimed to modulate this dual activity. For instance, most 5-substituted derivatives show a mode of cytotoxicity largely mediated by effects on topoisomerase II. researchgate.net

Dual Topoisomerase and Kinase Inhibition: Researchers have designed and synthesized acridine derivatives that act as dual inhibitors of kinases such as VEGFR-2 and Src. nih.gov One study identified a 9-aminoacridine (B1665356) derivative that inhibited both kinases without significant topoisomerase inhibition. nih.gov Another series of 9-anilinoacridines containing phenylurea moieties were developed as potential dual Src and MEK inhibitors. nih.gov

Dual Topoisomerase II and Proteasome Inhibition: Novel tetra-acridine derivatives have been shown to inhibit both topoisomerase II and the proteasome. nih.gov This dual activity could be a novel approach to circumvent certain forms of tumor resistance. nih.gov

Dual PARP and Topoisomerase Inhibition: Hybrid molecules incorporating a 4-amidobenzimidazole acridine scaffold have been designed as dual inhibitors of PARP and topoisomerase. nih.gov This approach is based on the rationale that inhibiting PARP, an enzyme involved in DNA repair, can potentiate the effects of topoisomerase inhibitors that cause DNA damage. nih.gov

| Hybrid Molecule Type | Target 1 | Target 2 | Rationale | Reference |

|---|---|---|---|---|

| Acridine-4-carboxamide Analogues | Topoisomerase I | Topoisomerase II | Broad-spectrum anticancer activity. | researchgate.net |

| 9-Anilinoacridines with Phenylurea | Src Kinase | MEK Kinase | Enhanced anticancer effects through combined pathway inhibition. | nih.gov |

| Tetra-acridine Derivatives | Topoisomerase II | Proteasome | Overcoming tumor resistance. | nih.gov |

| 4-Amidobenzimidazole Acridines | Topoisomerase | PARP | Synergistic effect by inhibiting DNA damage and repair. | nih.gov |

Exploration of Diverse Biological Applications and Future Research Directions

Applications as Fluorescent Probes and Diagnostic Tools in Molecular Biology

The inherent fluorescence of the acridine (B1665455) ring system, combined with the versatile chemistry of the carboxamide group, makes 4-acridinecarboxamide derivatives highly suitable for development as fluorescent probes and diagnostic tools. These compounds have shown significant promise in the sensitive detection of nucleic acids and the discrimination of single nucleotide polymorphisms (SNPs).

Derivatives of this compound have been successfully synthesized and utilized as fluorescent probes for the sensitive determination of DNA. One such derivative, N-((N-(2-dimethylamino)ethyl)acridine-4-carboxamide)-alpha-alanine, has been shown to exhibit fluorescence quenching upon binding to DNA. This property forms the basis of a sensitive method for DNA quantification, with a linear range of 0.05-2.0 µg/mL for both fish semen and calf thymus DNA. The detection limits for this method were found to be 9.1 ng/mL and 8.7 ng/mL, respectively. The primary mode of interaction between this this compound derivative and DNA is through intercalation, as evidenced by a large intrinsic binding constant.

The utility of 4-acridinecarboxamides extends to enhancing the thermal stability of short oligodeoxynucleotide (ODN) probes, which is a critical factor in nucleic acid hybridization assays. Short probes are advantageous for their ability to discriminate point mutations, but they often suffer from low melting temperatures (Tm). Acridine-4-carboxamide intercalators, when covalently attached to these short ODN probes, have been demonstrated to significantly increase the Tm of the DNA duplex. For instance, the attachment of two highly active intercalators to a 13- or 18-base probe increased the Tm by nearly 8°C. This stabilizing effect is attributed to the intercalation of the acridine moiety into the DNA duplex.

| Parameter | Value |

|---|---|

| Linear Range (fsDNA and ctDNA) | 0.05-2.0 µg/mL |

| Detection Limit (fsDNA) | 9.1 ng/mL |

| Detection Limit (ctDNA) | 8.7 ng/mL |

The thermal stabilization imparted by this compound derivatives to short ODN probes is particularly beneficial for the development of assays aimed at single nucleotide polymorphism (SNP) discrimination. The increased thermal stability allows for better differentiation between perfectly matched and mismatched DNA sequences.

In practical applications, these modified probes have shown good discrimination of two point mutations in the HFE gene, which is associated with hereditary hemochromatosis. The acridine moiety itself can act as a fluorophore, enabling the discrimination of fully matched sequences from those with point mutations even in probes labeled only with the acridine. The interaction studies have suggested a higher affinity of these acridine derivatives toward GC-rich sequences. This ability to enhance mismatch discrimination makes this compound-modified probes a valuable tool in genetic analysis and molecular diagnostics.

Antimicrobial, Antiviral, and Antiparasitic Efficacy

The planar aromatic structure of the acridine ring allows it to intercalate into the DNA of various organisms, leading to the inhibition of DNA replication and transcription. This mechanism forms the basis for the broad-spectrum antimicrobial, antiviral, and antiparasitic activities observed in many this compound derivatives.

Antibacterial Activity: Acridine derivatives have a long history of use as antibacterial agents. More recent research into acridine thiosemicarbazides, which can be considered derivatives of the this compound scaffold, has demonstrated their potential against a range of bacteria. In one study, a series of acridine thiosemicarbazides were synthesized and evaluated for their antimicrobial properties. One particular compound exhibited potent activity. Specifically, two compounds from the series showed significant activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 10 μM. Furthermore, most of the synthesized compounds displayed promising activity against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Antifungal Activity: The same study on acridine thiosemicarbazides also revealed some antifungal activity. Two of the compounds exhibited activity against fungal pathogens with MICs of 10 and 20 μM, respectively, indicating the potential for developing broad-spectrum antimicrobial agents from the this compound scaffold. nih.gov

Antiviral Activity: The antiviral potential of acridine derivatives has also been explored. Studies on 9-aminoacridines have shown activity against SARS-CoV-2. While not directly 4-acridinecarboxamides, these findings highlight the potential of the broader acridine scaffold in antiviral drug discovery. For instance, the antimalarial drug quinacrine (B1676205), a 9-aminoacridine (B1665356) derivative, has demonstrated in vitro activity against SARS-CoV-2 with an IC50 of 0.19 μM. nih.gov This suggests that modifications at the 4-position with a carboxamide group could lead to novel antiviral agents.

Antiparasitic Activity: Acridine derivatives have shown significant promise as antiparasitic agents. Studies on 9-anilinoacridines have demonstrated potent growth-inhibitory activities against Trypanosoma lewisi at concentrations ranging from 0.1 to 1 µM. nih.gov Other 9-anilinoacridines were found to be highly active against Plasmodium falciparum, the parasite responsible for malaria, with activity in the 0.1 to 2.8 µM range. nih.gov Furthermore, a library of structurally diverse bis-acridine compounds has been investigated for in vitro bioactivity against seven protozoan and one helminth parasite species. nih.govresearchgate.net The most potent of these compounds recorded low- to mid-nanomolar EC50 values against Plasmodium falciparum and Trypanosoma brucei. nih.gov

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| Compound 4a | Staphylococcus aureus | 10 |

| Compound 4c | Staphylococcus aureus | 10 |

| Compound 4c | Fungi | 10 |

| Compound 4e | Fungi | 20 |

The primary mechanism of action for the antimicrobial and antiparasitic effects of this compound derivatives is believed to be their interaction with microbial DNA. As intercalating agents, these compounds insert themselves between the base pairs of the DNA double helix. This intercalation can lead to a variety of cellular consequences, including the inhibition of DNA replication and transcription, ultimately leading to cell death. nih.gov

Molecular docking studies of acridine thiosemicarbazide derivatives have suggested that the presence of the planar naphtho-fused acridine ring, combined with a flexible thiourea (B124793) group, can enhance DNA-intercalation and inhibit the activity of DNA topoisomerase I. nih.gov Topoisomerases are essential enzymes that manage the topological state of DNA, and their inhibition is a common mechanism for many antimicrobial and anticancer drugs. The structural and kinetic studies of 5-substituted 9-aminoacridine-4-carboxamides as topoisomerase II poisons further support this mechanism, showing that these compounds intercalate into DNA and that their biological activity is related to their DNA binding kinetics and affinity. nih.gov

Research on Multiacridine Systems and High-Order DNA Interactions

Building upon the DNA intercalating properties of single acridine units, researchers have explored the potential of multiacridine systems, particularly bis-acridines, to achieve enhanced DNA binding affinity and biological activity. These molecules consist of two acridine moieties connected by a flexible linker.

The ability of these multiacridine systems to engage in more complex and higher-order interactions with DNA opens up new avenues for the design of sequence-specific DNA binding agents and potent therapeutic compounds.

Synthesis and Evaluation of Bis- and Tetra-Acridine Derivatives

The rationale behind synthesizing molecules containing multiple acridine units, such as bis- and tetra-acridine derivatives, is rooted in the principle of enhancing DNA binding affinity and avidity. It is hypothesized that by linking two or more intercalating moieties, these compounds can engage with DNA more strongly and potentially span across different regions of the DNA helix, leading to more profound biological consequences.

A variety of synthetic strategies have been employed to create these multimeric compounds. A common approach involves the condensation of 9-chloroacridine (B74977) precursors with various diamines, creating flexible linkers of different lengths and compositions between the acridine rings. For instance, a series of bis-acridine derivatives have been synthesized by condensing 9-chloro-2,4-(un)substituted acridines with diamines. Similarly, new series of bis- and tetra-acridines have been prepared from a 4-(bromomethyl)acridine precursor. These synthetic efforts have yielded a diverse library of compounds with linkers at different positions, such as between the 4,4' or 1,1' positions of the acridine rings.

The biological evaluation of these multimeric derivatives has revealed promising activities across several therapeutic areas: